4-(N-BOC-氨基)-1-(季戊酰基)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

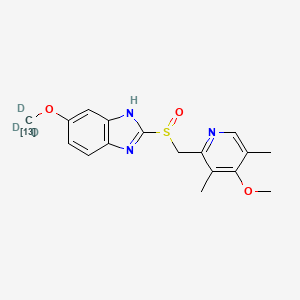

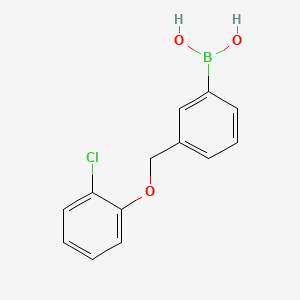

4-(N-BOC-Amino)-1-(pivaloyl)piperidine is an organic compound with the molecular formula C15H28N2O3. It is a derivative of piperidone and may be used as a functionalization reagent for the introduction of a primary and a tertiary amino group to poly (2-isopropyl-2-oxazoline) .

Molecular Structure Analysis

The molecular structure of 4-(N-BOC-Amino)-1-(pivaloyl)piperidine is characterized by the presence of a piperidine ring, a BOC (tert-butoxycarbonyl) group, and a pivaloyl group .Physical And Chemical Properties Analysis

4-(N-BOC-Amino)-1-(pivaloyl)piperidine has a molecular weight of 200.28 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 304.8±31.0 °C at 760 mmHg, and a flash point of 138.2±24.8 °C . It also has a polar surface area of 50 Å2 and a molar volume of 195.2±5.0 cm3 .科学研究应用

Pharmaceutical Research and Development

The compound “4-(N-BOC-Amino)-1-(pivaloyl)piperidine” is commonly used in pharmaceutical research for the deprotection of amines. This process is crucial for the synthesis of various pharmaceutical compounds. The use of catalysts in this reaction can lower the required temperature and enable continuous flow reactions in pharmaceutical manufacturing .

Advanced Material Synthesis

In materials science, this compound may be used as a building block for creating complex organic molecules. Its structure is beneficial for constructing polymers or other advanced materials with specific properties .

Biological Studies

The tert-butyl group present in the compound is significant in biology. It can be used to study chemical transformations, biosynthetic pathways, and biodegradation processes within biological systems .

Chemical Simulations

This compound is also relevant in computational chemistry, where it can be used in simulations to understand molecular behavior. Programs like Amber and GROMACS utilize such compounds for creating accurate molecular models .

Prodrug Development

In drug development, “tert-Butyl 1-pivaloylpiperidin-4-ylcarbamate” can be used to create prodrugs—medications that are metabolized into an active drug form within the body. This process can improve drug delivery and efficacy .

Crystallography

The compound’s ability to form crystals makes it valuable for X-ray crystallography studies, which are essential for understanding molecular structures and designing new drugs .

安全和危害

4-(N-BOC-Amino)-1-(pivaloyl)piperidine is classified as a skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection .

属性

IUPAC Name |

tert-butyl N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O3/c1-14(2,3)12(18)17-9-7-11(8-10-17)16-13(19)20-15(4,5)6/h11H,7-10H2,1-6H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIANIGIOZUIRRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677688 |

Source

|

| Record name | tert-Butyl [1-(2,2-dimethylpropanoyl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1286274-87-0 |

Source

|

| Record name | tert-Butyl [1-(2,2-dimethylpropanoyl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrazolo[3,4-b]pyridin-5-ol](/img/structure/B572370.png)